(2-(1H-Pyrazol-4-yl)vinyl)boronic acid
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Overview
Description
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid is an organoboron compound that features a pyrazole ring attached to a vinyl group, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-4-yl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields. Another approach involves the use of tropylium salts to promote the hydroboration reaction of alkynes, providing a broad range of vinylboronates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of hydroboration and the use of efficient catalysts such as iron complexes bearing pyrrolide-based PNP pincer ligands can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The vinyl group can be reduced to form alkylboronic acids.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane for hydroboration, palladium catalysts for Suzuki-Miyaura coupling, and various oxidizing agents for oxidation reactions . The conditions typically involve mild temperatures and the presence of suitable solvents such as ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions include vinylboronates, alkylboronic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(1H-Pyrazol-4-yl)vinyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium center, which then undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-Pyrazoleboronic acid pinacol ester: Similar in structure but with a different substituent on the boronic acid group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl group, making it more suitable for specific synthetic applications.
4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane: Another boronic ester with a different boron-containing moiety.
Uniqueness
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis compared to other pyrazole-based boronic acids .
Properties
Molecular Formula |
C5H7BN2O2 |
---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
[(E)-2-(1H-pyrazol-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4,9-10H,(H,7,8)/b2-1+ |
InChI Key |
WTKLWPWRJPFQPF-OWOJBTEDSA-N |
Isomeric SMILES |
B(/C=C/C1=CNN=C1)(O)O |
Canonical SMILES |
B(C=CC1=CNN=C1)(O)O |
Origin of Product |
United States |
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